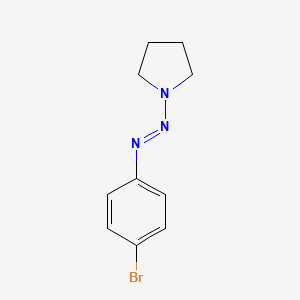

1-((4-Bromophenyl)diazenyl)pyrrolidine

Description

Properties

CAS No. |

147227-33-6 |

|---|---|

Molecular Formula |

C10H12BrN3 |

Molecular Weight |

254.13 g/mol |

IUPAC Name |

(4-bromophenyl)-pyrrolidin-1-yldiazene |

InChI |

InChI=1S/C10H12BrN3/c11-9-3-5-10(6-4-9)12-13-14-7-1-2-8-14/h3-6H,1-2,7-8H2 |

InChI Key |

VNIADXHPZRPGIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)N=NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to five structurally related bromophenyl-pyrrolidine derivatives (Table 1):

Table 1. Comparative analysis of this compound and analogs.

Chemical Reactivity and Functional Group Influence

- Diazenyl Group : The -N=N- group in this compound confers UV-Vis absorption properties, distinguishing it from sulfonyl or alkyl derivatives. This group is redox-active, enabling applications in catalysis or photodynamic systems .

- Sulfonyl Group : 1-((4-Bromophenyl)sulfonyl)pyrrolidine exhibits electron-withdrawing characteristics, enhancing stability in polar solvents. Its higher molecular weight (290.18 vs. 266.13) correlates with elevated boiling points (383.1°C vs. ~250–300°C estimated for diazenyl analogs) .

- Direct C-N Bond (1-(4-Bromophenyl)pyrrolidine) : Simpler synthesis and lower molecular weight (226.11) make this compound a versatile intermediate. Its melting point (105–106°C) suggests higher crystallinity compared to diazenyl derivatives .

Preparation Methods

Reaction Mechanism and Procedure

-

Diazotization :

-

Coupling with Pyrrolidine :

-

The diazonium salt solution is slowly added to pyrrolidine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as an electrophile, and pyrrolidine’s lone electron pair facilitates N–N bond formation.

-

The product precipitates as a pale yellow solid, purified via recrystallization or column chromatography.

-

Optimization Considerations

-

Temperature Control : Maintaining temperatures below 5°C during diazotization prevents diazonium salt decomposition.

-

Solvent Selection : Polar aprotic solvents enhance coupling efficiency by stabilizing ionic intermediates.

-

Stoichiometry : A 1:1 molar ratio of 4-bromoaniline to pyrrolidine minimizes side products like bis-azo compounds.

Alternative Synthetic Routes

Reductive Amination of Nitroso Intermediates

Nitroso compounds (e.g., 4-bromonitrosobenzene) can react with pyrrolidine under reducing conditions to form azo compounds. However, nitroso intermediates are highly reactive and challenging to isolate, limiting practicality.

Solid-Phase Synthesis

Immobilizing 4-bromoaniline on a resin enables stepwise diazotization and coupling in a controlled environment. This method minimizes side reactions but requires specialized equipment and is less cost-effective for large-scale production.

Optimization and Reaction Conditions

Catalytic Enhancements

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) 25–60°C (coupling) | Prevents decomposition Enhances kinetics |

| Solvent Polarity | ε > 15 (e.g., MeCN) | Stabilizes ionic intermediates |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

Data derived from analogous azo coupling reactions.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-Bromophenyl)diazenyl)pyrrolidine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via diazonium salt coupling reactions. For example, describes a protocol where 1,3-dipyrrolidinyl benzene reacts with 4-bromophenyldiazonium tetrafluoroborate under controlled temperatures (0–5°C) to form diazenyl derivatives. Key factors include:

- pH control : Maintain acidic conditions (HCl) to stabilize diazonium intermediates.

- Temperature : Low temperatures prevent premature decomposition of diazonium species.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) isolates the product from byproducts like unreacted amines .

- Data Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H-NMR : The diazenyl group (-N=N-) deshields adjacent protons. In , similar compounds show aromatic protons at δ 7.30–7.83 ppm (split into multiplets due to coupling with bromine) and pyrrolidine protons at δ 1.63–2.78 ppm.

- 13C-NMR : The 4-bromophenyl carbon resonates at ~131 ppm (C-Br), while the diazenyl-linked carbons appear at 140–150 ppm. Compare with databases (e.g., SDBS) to confirm assignments .

- Troubleshooting : If signals overlap, use DEPT-135 or 2D NMR (HSQC, HMBC) to distinguish quaternary carbons and coupling pathways.

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the diazenyl group in this compound during catalytic applications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine substituent stabilizes the diazenyl group against nucleophilic attack, as shown in , where brominated derivatives achieved 97% yield in catalytic reactions.

- Steric Effects : The pyrrolidine ring’s rigidity may limit rotational freedom, affecting catalytic activity. Use DFT calculations (e.g., Gaussian) to model transition states and optimize ligand geometry .

- Experimental Design : Perform kinetic studies under varying temperatures (25–80°C) and monitor decomposition via UV-Vis (λmax ~450 nm for diazenyl groups).

Q. What strategies address contradictions in crystallographic data for diazenyl-containing compounds?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve weak reflections. highlights SHELXL’s robustness for refining small-molecule structures, even with twinned crystals.

- Discrepancy Resolution : If bond lengths deviate from expected values (e.g., N=N bond ~1.25 Å), validate against computational models (e.g., B3LYP/6-31G*). Adjust refinement parameters (e.g., anisotropic displacement) in SHELX .

Q. How can researchers mitigate isomerization or tautomerization during characterization?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate cis/trans diazenyl isomers.

- Spectroscopy : Variable-temperature NMR (-40°C to 25°C) can "freeze" tautomeric forms. For example, used low-temperature 13C-NMR to confirm the absence of tautomerization in similar compounds .

- Advanced Techniques : Time-resolved IR spectroscopy tracks real-time isomerization dynamics (e.g., C=N stretching bands at 1600–1650 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.